Methyl (R)-3-Boc-2,2-dimethyloxazolidine-4-acetate Methyl (R)-3-Boc-2,2-dimethyloxazolidine-4-acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16766413
InChI: InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-9(7-10(15)17-6)8-18-13(14,4)5/h9H,7-8H2,1-6H3
SMILES:
Molecular Formula: C13H23NO5
Molecular Weight: 273.33 g/mol

Methyl (R)-3-Boc-2,2-dimethyloxazolidine-4-acetate

CAS No.:

Cat. No.: VC16766413

Molecular Formula: C13H23NO5

Molecular Weight: 273.33 g/mol

* For research use only. Not for human or veterinary use.

Methyl (R)-3-Boc-2,2-dimethyloxazolidine-4-acetate -

Specification

Molecular Formula C13H23NO5
Molecular Weight 273.33 g/mol
IUPAC Name tert-butyl 4-(2-methoxy-2-oxoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Standard InChI InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-9(7-10(15)17-6)8-18-13(14,4)5/h9H,7-8H2,1-6H3
Standard InChI Key WFOPTBMQSIGXEZ-UHFFFAOYSA-N
Canonical SMILES CC1(N(C(CO1)CC(=O)OC)C(=O)OC(C)(C)C)C

Introduction

Structural and Chemical Properties

Molecular Architecture

Methyl (R)-3-Boc-2,2-dimethyloxazolidine-4-acetate (IUPAC name: tert-butyl 4-(2-methoxy-2-oxoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate) possesses a molecular formula of C₁₃H₂₃NO₅ and a molecular weight of 273.33 g/mol. The compound’s structure integrates three key functional elements:

  • A Boc-protected amine at the 3-position of the oxazolidine ring, providing orthogonal protection for subsequent deprotection under mild acidic conditions.

  • A 2,2-dimethyloxazolidine scaffold that imposes conformational rigidity, enhancing stereochemical control during reactions .

  • A methyl ester group at the 4-position, which facilitates further derivatization via hydrolysis or transesterification .

The stereochemical integrity of the R-configuration at the 4-position is critical for its role as a chiral auxiliary, as demonstrated in asymmetric alkylation and aldol reactions .

Physicochemical Characteristics

Key physical properties include:

PropertyValueSource
Boiling PointNot reported
Density1.12 g/cm³ (estimated)
SolubilitySoluble in THF, DCM, DMF
Storage ConditionsArgon-charged, -20°C

The compound’s stability under anhydrous conditions and sensitivity to protic solvents necessitate careful handling to prevent premature deprotection of the Boc group .

Synthesis and Manufacturing

Industrial-Scale Preparation

The synthesis of Methyl (R)-3-Boc-2,2-dimethyloxazolidine-4-acetate typically proceeds via a three-step sequence:

  • Boc Protection: Reaction of (R)-2,2-dimethyloxazolidine-4-acetic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as DMAP.

  • Esterification: Treatment with methyl chloroformate under Schotten-Baumann conditions to yield the methyl ester .

  • Purification: Chromatographic isolation using silica gel with ethyl acetate/petroleum ether gradients, achieving purities >96% .

A representative procedure from Huang et al. (2023) details the use of Grignard reagents to functionalize analogous oxazolidine derivatives, underscoring the compatibility of the Boc group with organometallic reactions .

Analytical Characterization

Modern quality control protocols employ:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.48 (s, 9H, Boc), 3.72 (s, 3H, OCH₃), 4.21–4.05 (m, 2H, oxazolidine CH₂) .

  • HRMS (ESI): m/z calcd for C₁₃H₂₃NO₅ [M+H]⁺ 274.1649, found 274.1653 .

  • Chiral HPLC: >99% ee confirmed using a Chiralpak AD-H column (hexane/i-PrOH 90:10) .

Applications in Organic Synthesis

Chiral Auxiliary in Asymmetric Catalysis

The compound’s rigid oxazolidine ring directs face-selective reactions, enabling the synthesis of β-amino alcohols with high diastereomeric excess (dr > 20:1) . For example, in the Evans aldol reaction, it facilitates the formation of anti-aldol adducts via Zimmerman-Traxler transition states.

Intermediate in Pharmaceutical Synthesis

Methyl (R)-3-Boc-2,2-dimethyloxazolidine-4-acetate is a precursor to:

  • Vorinostat analogs: Histone deacetylase inhibitors requiring R-configured amine intermediates .

  • β-Lactam antibiotics: Via Staudinger reactions with ketenes.

Future Directions

Recent work by Huang et al. (2023) demonstrates the compound’s utility in nickel-catalyzed cross-electrophile couplings, enabling the synthesis of sterically hindered amines . Further exploration of its reactivity in photoredox catalysis and continuous flow systems is warranted.

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